molecular formula C14H17NO4 B7988370 Ethyl 2-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate

Ethyl 2-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate

Cat. No.: B7988370
M. Wt: 263.29 g/mol
InChI Key: YLPHGKPNNZKULJ-UHFFFAOYSA-N
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Description

Ethyl 2-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate is an organic compound with the molecular formula C14H17NO4. This compound is notable for its cyclopropane ring, which is a three-membered ring structure that imparts unique chemical properties. The presence of the benzyloxycarbonyl (Cbz) protecting group makes it useful in various synthetic applications, particularly in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor. . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product typically involves crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 2-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the release of the active cyclopropane-containing molecule. This can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate is unique due to its cyclopropane ring, which imparts significant strain and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry.

Properties

IUPAC Name

ethyl 2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-2-18-13(16)11-8-12(11)15-14(17)19-9-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPHGKPNNZKULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate
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Ethyl 2-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate
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Ethyl 2-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate
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Ethyl 2-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate
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Ethyl 2-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate
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Ethyl 2-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate

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